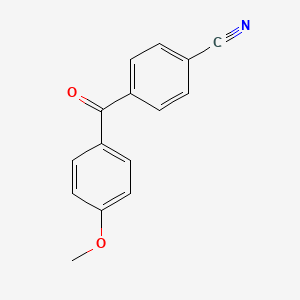

4-(4-Methoxybenzoyl)benzonitrile

Übersicht

Beschreibung

The compound 4-(4-Methoxybenzoyl)benzonitrile is a chemical entity that has been studied in various contexts due to its interesting properties and potential applications. It is related to a family of compounds that exhibit a range of biological activities and physical properties, such as liquid crystalline behavior, luminescence, and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of related benzonitrile derivatives has been reported in several studies. For instance, a novel series of benzonitriles with potential as farnesyltransferase inhibitors were synthesized using structure-based design, which could be relevant to the synthesis of 4-(4-Methoxybenzoyl)benzonitrile . Additionally, a new series of luminescent benzonitriles with bent-core structures were synthesized and characterized by spectral techniques, which could provide insights into the synthetic pathways for similar compounds .

Molecular Structure Analysis

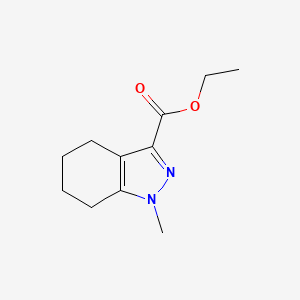

The molecular structure of compounds related to 4-(4-Methoxybenzoyl)benzonitrile has been extensively studied. Single-crystal X-ray analysis has been used to determine the non-planar, unsymmetrical bent structures of certain benzonitriles, which could be indicative of the structural characteristics of 4-(4-Methoxybenzoyl)benzonitrile . Furthermore, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction, providing a comparison for the structural analysis of 4-(4-Methoxybenzoyl)benzonitrile .

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives has been explored in various studies. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters was investigated, which could shed light on the potential reactions involving the methoxy and benzonitrile groups of 4-(4-Methoxybenzoyl)benzonitrile . Additionally, substitution reactions of benzo[b]thiophen derivatives, including 4-methoxybenzo[b]thiophene, were studied, providing insights into the types of chemical reactions that 4-(4-Methoxybenzoyl)benzonitrile might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives have been the subject of several studies. The liquid crystalline properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates were investigated, which could be relevant to understanding the mesomorphic behavior of 4-(4-Methoxybenzoyl)benzonitrile . The photophysical properties of a series of benzonitriles were also examined, revealing that these compounds are good blue emitting materials, which might suggest similar properties for 4-(4-Methoxybenzoyl)benzonitrile . Additionally, the electrochemical study of a related compound provided insights into its band gap and energy levels, which could be comparable to those of 4-(4-Methoxybenzoyl)benzonitrile .

Wissenschaftliche Forschungsanwendungen

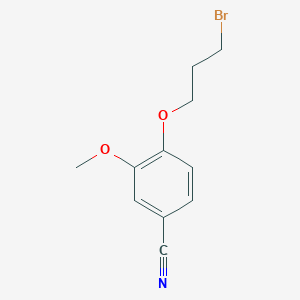

1. Use in Anticancer Research

- Summary of Application: “4-(4-Methoxybenzoyl)benzonitrile” has been used in the synthesis of a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have been discovered as potent cytotoxic agents for both prostate cancer and melanoma .

- Methods of Application: The SMART agents were synthesized as a result of structural modifications of the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA). The structure-activity relationship was discussed from modifications of “A”, “B”, and “C” rings and the linker .

- Results or Outcomes: The antiproliferative activity of the SMART agents against melanoma and prostate cancer cells was improved from µM to low nM range compared with the ATCAA series. Preliminary mechanism of action studies indicated that these compounds exert their anticancer activity through inhibition of tubulin polymerization .

2. Use in Organic Synthesis

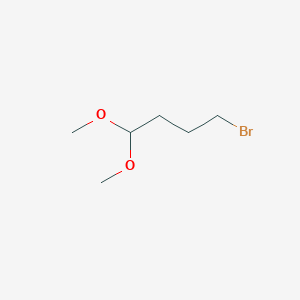

- Summary of Application: “4-(4-Methoxybenzoyl)benzonitrile” is used in the preparation of 4-methoxybenzyl chloride (PMB-Cl), which is used to provide protected phenolic ether intermediates for organic synthesis .

- Methods of Application: Power ultrasound efficiently facilitates the rapid preparation and reaction of PMB-Cl. Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products .

- Results or Outcomes: The use of ultrasound in the preparation and reaction of PMB-Cl has been found to be efficient, providing a rapid method for the production of PMB-protected products .

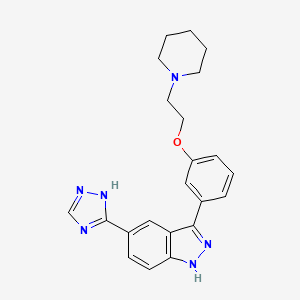

3. Use in Synthesis of Piperazine Derivatives

- Summary of Application: “4-(4-Methoxybenzoyl)benzonitrile” is used in the synthesis of 4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzonitrile .

- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically, piperazine derivatives are synthesized through nucleophilic substitution reactions involving piperazine and the appropriate benzoyl derivative .

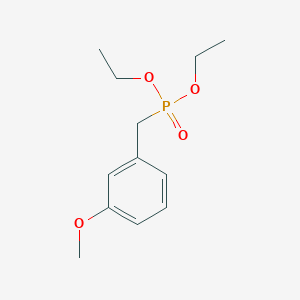

4. Use as an Intermediate in Pharmaceutical Industry

- Summary of Application: Benzonitrile, a class of organic compounds to which “4-(4-Methoxybenzoyl)benzonitrile” belongs, is used as an intermediate in the production of various drugs .

- Methods of Application: The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

5. Use in Synthesis of Piperazine Derivatives

- Summary of Application: “4-(4-Methoxybenzoyl)benzonitrile” is used in the synthesis of 4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzonitrile .

- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically, piperazine derivatives are synthesized through nucleophilic substitution reactions involving piperazine and the appropriate benzoyl derivative .

6. Use in Green Synthesis of Benzonitrile

- Summary of Application: “4-(4-Methoxybenzoyl)benzonitrile” is used in the green synthesis of benzonitrile .

- Methods of Application: The synthesis involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride. The ionic liquid [HSO3-b-Py]HSO4 is used as the recycling agent, exhibiting multiple roles of co-solvent, catalysis, and phase separation .

- Results or Outcomes: The benzaldehyde conversion and benzonitrile yield were both 100% at 120°C in 2 hours. The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(4-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZVSJCLGALFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446500 | |

| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxybenzoyl)benzonitrile | |

CAS RN |

27645-60-9 | |

| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

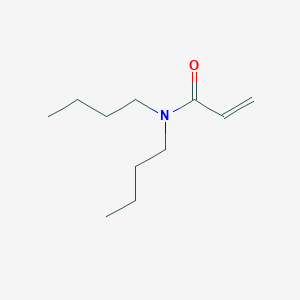

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.